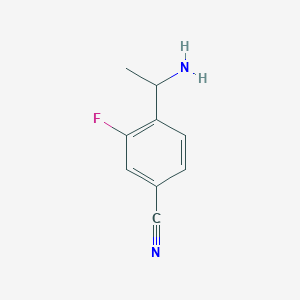

4-(1-Aminoethyl)-3-fluorobenzonitrile

Overview

Description

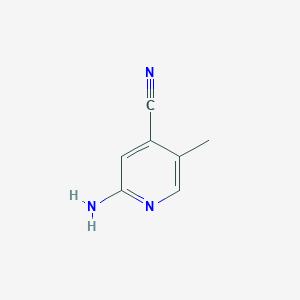

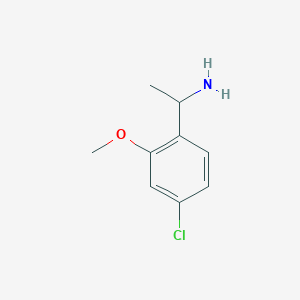

“4-(1-Aminoethyl)-3-fluorobenzonitrile” is a compound that contains an aminoethyl group (-NH2CH2-) and a fluorobenzonitrile group (a benzene ring with a fluorine atom and a nitrile group attached). The presence of these functional groups could give this compound unique chemical properties .

Molecular Structure Analysis

The molecular structure of “4-(1-Aminoethyl)-3-fluorobenzonitrile” would likely be planar due to the sp2 hybridization of the carbon atoms in the benzene ring. The electronegative fluorine atom would create a polar bond with the adjacent carbon atom, potentially giving the molecule a dipole moment .Chemical Reactions Analysis

Again, while specific reactions involving “4-(1-Aminoethyl)-3-fluorobenzonitrile” are not available, compounds with similar structures can undergo a variety of reactions. For example, the amino group (-NH2) is a good nucleophile and can participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(1-Aminoethyl)-3-fluorobenzonitrile” would depend on its molecular structure. For example, the presence of a polar C-F bond and a polarizable benzene ring could impact its solubility, boiling point, and melting point .Mechanism of Action

Target of Action

The primary target of 4-(1-Aminoethyl)-3-fluorobenzonitrile is the Rho-associated protein kinase (ROCK) family of protein kinases . These kinases play a crucial role in various cellular processes, including cell morphology, migration, and division .

Mode of Action

4-(1-Aminoethyl)-3-fluorobenzonitrile acts as an inhibitor of the Rho-associated protein kinase . It competes with ATP for binding to the catalytic site of the kinase, thereby inhibiting its activity . This inhibition results in the prevention of calcium sensitization, leading to the relaxation of smooth muscles .

Biochemical Pathways

The inhibition of Rho-associated protein kinase by 4-(1-Aminoethyl)-3-fluorobenzonitrile affects the actin cytoskeleton, a key component in cellular structure and movement . This can lead to changes in cell morphology and motility. Additionally, the compound’s action on the kinase can influence various signaling pathways, including those involved in cell contraction .

Pharmacokinetics

Similar compounds have been shown to be taken up by cells in a temperature- and time-dependent manner, suggesting a carrier-mediated facilitated diffusion

Result of Action

The inhibition of Rho-associated protein kinase by 4-(1-Aminoethyl)-3-fluorobenzonitrile leads to changes at both the molecular and cellular levels. At the molecular level, the compound prevents calcium sensitization, affecting the contraction of smooth muscles . At the cellular level, the compound can influence cell morphology and motility by affecting the actin cytoskeleton .

Action Environment

The action, efficacy, and stability of 4-(1-Aminoethyl)-3-fluorobenzonitrile can be influenced by various environmental factors. For instance, temperature can affect the uptake of the compound by cells . Additionally, the compound’s action may be influenced by the presence of other molecules in the cellular environment, such as ATP, with which it competes for binding to the kinase .

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-(1-aminoethyl)-3-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN2/c1-6(12)8-3-2-7(5-11)4-9(8)10/h2-4,6H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNSAMDYSPOHAQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1)C#N)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}-2-methylpropanoate](/img/structure/B1526989.png)

![7-Fluorobenzo[d]thiazol-2(3H)-one](/img/structure/B1527009.png)